Ethyl 3-oxonon-8-enoate
Description
Ethyl 3-oxonon-8-enoate is an organic compound featuring a keto group (oxo) at position 3 and an unsaturated double bond at position 8 of a nine-carbon chain, esterified with an ethyl group. These compounds are typically intermediates in organic synthesis, used in pharmaceuticals, agrochemicals, or fragrance industries due to their reactive keto and ester functionalities.
Properties
CAS No. |
59697-70-0 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 3-oxonon-8-enoate |
InChI |
InChI=1S/C11H18O3/c1-3-5-6-7-8-10(12)9-11(13)14-4-2/h3H,1,4-9H2,2H3 |
InChI Key |
GXNKHOJNXDNATR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxonon-8-enoate can be synthesized through various methods. One common approach involves the esterification of 3-oxonon-8-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Cyclization Reactions
Ethyl 3-oxonon-8-enoate undergoes enantioselective cyclization under rhodium catalysis to form cyclopentenones. Key findings from catalytic studies include:
Base and Catalyst Optimization
| Base | Catalyst | Enantiomeric Ratio (e.r.) | Reaction Efficiency |
|---|---|---|---|
| None | Λ-RhOtBu | 86/14 | Non-catalytic |
| i-Pr₂NEt (1.0 eq) | Λ-RhOtBu | 86/14 | Complete |
| t-BuOLi (0.2 eq) | Λ-RhOtBu | 78/22 | Partial |
Diisopropylethylamine (i-Pr₂NEt) emerged as the optimal base, achieving full conversion without eroding enantioselectivity. Stronger bases like t-BuOLi reduced selectivity due to competing pathways .
Solvent Effects
Solvent polarity significantly impacts enantiomeric ratios:
| Solvent | Dielectric Constant (εr) | e.r. (with base) | e.r. (without base) |
|---|---|---|---|
| DMSO | 47.2 | 86/14 | - |
| MeCN | 36.6 | 86/14 | 86/14 |
| PhMe | 2.4 | 61/39 | 86/14 |
Polar aprotic solvents (e.g., MeCN) enhance stereocontrol, while non-polar solvents lower selectivity .
Nucleophilic Additions
The β-ketoester’s carbonyl groups participate in nucleophilic attacks:
-
Enolate Formation : Deprotonation at the α-position generates enolates, which react with electrophiles (e.g., alkyl halides) to form alkylated products.
-
Grignard Reagents : Addition to the ketone yields tertiary alcohols, though steric hindrance may limit efficiency.
Claisen Condensation
This compound undergoes self-condensation in basic conditions to form β-diketones. For example:
This reaction is reversible and highly dependent on solvent polarity and temperature.
Michael Additions
The enone system facilitates conjugate additions:
-
Catalytic Asymmetric Additions : Using chiral catalysts (e.g., Rh complexes), nucleophiles like malonates add to the α,β-unsaturated ketone with moderate enantioselectivity (e.r. up to 88/12) .
Ester Substituent Effects
Modifying the ester group alters reactivity:
| Ester Group | Catalyst | e.r. of Cyclopentenone |
|---|---|---|
| Methyl | Λ-Rh 11 | 88/12 |
| Ethyl | Λ-Rh 11 | 86/14 |
| Phenyl | Λ-Rh 11 | 77/23 |
Smaller ester groups (e.g., methyl) improve stereoselectivity by reducing steric clashes in the catalyst’s chiral pocket .
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester hydrolyzes to 3-oxonon-8-enoic acid, which undergoes decarboxylation upon heating:
This pathway is critical for generating simpler ketones for downstream syntheses .
This compound’s versatility in cyclization, condensation, and asymmetric catalysis makes it a cornerstone in synthetic organic chemistry. Optimizing catalysts, solvents, and substituents can tailor its reactivity for applications ranging from pharmaceuticals to materials science .
Scientific Research Applications
Ethyl 3-oxonon-8-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-oxonon-8-enoate involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the alkene group can undergo electrophilic addition. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 3-oxonon-8-enoate with four closely related ethyl esters, highlighting molecular features, substituents, and applications based on the evidence:
Structural and Functional Analysis
Positional Effects of Functional Groups this compound’s keto group at position 3 and double bond at position 8 contrast with analogs like Ethyl 5,5-dimethyl-3-oxooct-7-enoate, where the oxo is at position 3 but the double bond is at position 7. This difference influences reactivity in cyclization or conjugate addition reactions . Substituted phenyl groups (e.g., chlorophenyl in , ethoxyphenyl in ) enhance steric bulk and electronic effects, altering solubility and catalytic interactions.
Substituent Impact on Properties Electron-Withdrawing Groups: The cyano group in Ethyl 8-cyano-2-oxooctanoate increases electrophilicity at the oxo position, favoring nucleophilic attacks .
Applications and Safety Ethyl 8-(3-chlorophenyl)-8-oxooctanoate’s safety data sheet emphasizes strict handling protocols due to inhalation risks , whereas Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate is marketed for controlled lab use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
